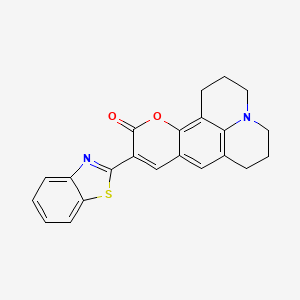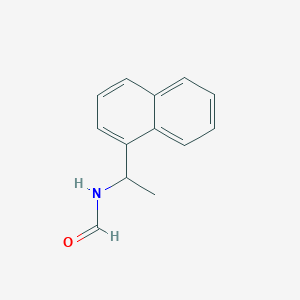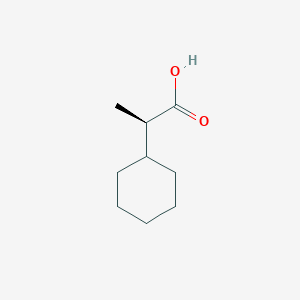
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide
Overview
Description
“1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide” is a chemical compound with the CAS Number: 685828-03-9 . It has a molecular weight of 221.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
- Dipeptidyl Peptidase Inhibitor:
- The compound PF-00734200, which contains the pyrimidin-2-yl piperidine structure, was investigated for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This compound is a dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes. It undergoes metabolism primarily through hydroxylation at the pyrimidine ring and is eliminated via metabolism and renal clearance (Sharma et al., 2012).
Anti-Cancer Activities
- Anti-Angiogenic Properties:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic activity, blocking blood vessel formation in the chick chorioallantoic membrane (CAM) model. These derivatives also showed DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Neuropharmacology
- Sigma-1 Receptor Antagonists for Neuropathic Pain:
- A series of pyrimidine derivatives were identified as potent sigma-1 receptor antagonists. These compounds, including 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, showed high binding affinity and selectivity, exhibiting antinociceptive effects in neuropathic pain models without motor impairments, suggesting their potential as treatments for neuropathic pain (Lan et al., 2014).
Chemical Synthesis and Applications
- Precursors for Pyrimido[5,4-d]pyrimidines:
- 6-Carbohydrazonamidepurines, obtained from the reaction of 6-imidatopurine with hydrazides under acidic conditions, were efficiently converted to 4-arylamino-8-(alkyl or aryl)hydrazidepyrimido[5,4-d]pyrimidines using piperidine. This highlights the role of piperidine derivatives in the synthesis of complex pyrimidine structures (Rocha et al., 2013).
Corrosion Inhibition
- Inhibition of Iron Corrosion:
- Piperidine derivatives, specifically those containing pyrimidine moieties, have been studied for their adsorption and corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been reported to inhibit protein kinase b (pkb or akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The related compound mentioned above acts as an atp-competitive inhibitor, selectively inhibiting pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, the potential target of this compound, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to have low oral bioavailability due to rapid in vivo metabolism .
Result of Action
Inhibition of pkb, the potential target of this compound, can lead to modulation of biomarkers of signaling through pkb and strong inhibition of the growth of human tumor xenografts .
Biochemical Analysis
Cellular Effects
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the PI3K-Akt signaling pathway can promote cell proliferation and survival . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for the compound to reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGLVPMUICLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine](/img/structure/B1638555.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)



![1-[(3,5-dichlorophenyl)methyl]-3-Piperidinecarboxylic acid](/img/structure/B1638579.png)
![3-Hydroxybutan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1638584.png)



![N-[(5S)-5-methyl-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1638592.png)
![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
